molecular formula C13H7BrClF3O2 B14520780 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol CAS No. 62916-26-1

2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

Cat. No.: B14520780
CAS No.: 62916-26-1
M. Wt: 367.54 g/mol
InChI Key: BEACYHWCNUZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenoxy phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction between an aryl halide and resorcinol. This reaction is often catalyzed by a transition metal catalyst, such as palladium, to facilitate the substitution process . The reaction conditions usually include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to promote the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted phenols, while oxidation can produce quinones.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its target by forming strong interactions with the protein’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

62916-26-1

Molecular Formula

C13H7BrClF3O2

Molecular Weight

367.54 g/mol

IUPAC Name

2-bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

InChI

InChI=1S/C13H7BrClF3O2/c14-9-3-2-8(6-11(9)19)20-12-4-1-7(5-10(12)15)13(16,17)18/h1-6,19H

InChI Key

BEACYHWCNUZELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.